BenchChemオンラインストアへようこそ!

Thieno[3,2-c]pyridine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitors Scaffold Selection

Secure your supply of Thieno[3,2-c]pyridine-6-carboxylic acid (CAS 60249-09-4), the definitive [c]-fused bicyclic heteroaromatic building block for kinase inhibitor programs. Unlike generic thienopyridine regioisomers, its unique nitrogen-sulfur spatial arrangement is essential for correct geometry in Raf kinase and VEGFR/PDGFR inhibitor binding pockets. The 6-position carboxylic acid handle enables regioselective amide coupling and parallel library synthesis critical for oncology SAR. A 95% purity research-grade intermediate, it serves as a versatile scaffold for fragment-based drug discovery and LC-MS/MS analytical reference standard development. Avoid the uncontrolled variables of regioisomeric substitution—specify this exact scaffold for reproducible results.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 60249-09-4
Cat. No. B3146527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-c]pyridine-6-carboxylic acid
CAS60249-09-4
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CSC2=CC(=NC=C21)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11)
InChIKeySJOJSVUJOMBMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,2-c]pyridine-6-carboxylic Acid CAS 60249-09-4: Scaffold Overview and Procurement Context


Thieno[3,2-c]pyridine-6-carboxylic acid (CAS 60249-09-4) is a bicyclic heteroaromatic building block featuring a fused thiophene-pyridine core with a carboxylic acid group at the 6-position, having molecular formula C₈H₅NO₂S and molecular weight 179.2 g/mol . This scaffold serves as a critical intermediate for the synthesis of thienopyridine-based kinase inhibitors and therapeutic candidates targeting oncology indications, particularly those derived from the Raf kinase and VEGFR/PDGFR inhibitor classes [1][2]. Commercially available at standard purity levels of 95% from multiple vendors, the compound is utilized in medicinal chemistry programs for constructing substituted thieno[3,2-c]pyridine-7-carboxylic acid derivatives and related pharmacophores .

Why Thieno[3,2-c]pyridine-6-carboxylic Acid Cannot Be Generically Substituted: Structural Determinants of Reactivity


Generic substitution among thienopyridine regioisomers is not scientifically valid due to fundamentally distinct annulation geometries that dictate divergent reactivity and biological target engagement. The thieno[3,2-c]pyridine scaffold possesses a [c]-fused geometry wherein the thiophene sulfur is positioned at the 2-position of the pyridine ring in the numbering system, distinct from [2,3-c], [3,2-b], [2,3-b], [3,4-b], and [3,4-c] isomers [1]. This specific fusion pattern creates a unique nitrogen-sulfur spatial arrangement that is required for the correct geometry in kinase inhibitor binding pockets, particularly for compounds targeting Raf kinase and KDR/VEGFR families [2]. The carboxylic acid group at the 6-position enables selective amide coupling chemistry that would be sterically and electronically altered if substituted with a 7-carboxylic acid analog or a regioisomeric scaffold, leading to different SAR outcomes [3]. Substitution with structurally similar but incorrectly positioned regioisomers introduces uncontrolled variables that compromise synthetic reproducibility and SAR interpretation.

Quantitative Differentiation of Thieno[3,2-c]pyridine-6-carboxylic Acid: Evidence-Based Comparator Analysis


Regioisomeric Scaffold Specificity: Thieno[3,2-c] vs. Thieno[2,3-c]pyridine in Kinase Inhibitor SAR

Among six possible thienopyridine isomeric structures, the [3,2-c] fusion mode provides a unique nitrogen-sulfur spatial geometry that has been specifically exploited in multiple kinase inhibitor patent families [1]. This scaffold has been identified as the core structure for substituted thieno[3,2-c]pyridine-7-carboxylic acid derivatives acting as Raf kinase inhibitors with demonstrated anticancer properties, whereas alternative regioisomers such as [2,3-c] and [3,2-b] do not appear in the same patent claims for this specific target class [2]. The selection of [3,2-c] over [2,3-c] or [3,4-b] isomers is a deliberate SAR-driven choice based on binding geometry requirements [3].

Medicinal Chemistry Kinase Inhibitors Scaffold Selection

Physicochemical Differentiation: LogP Comparison Between Carboxylic Acid and Methyl Ester Forms

Thieno[3,2-c]pyridine-6-carboxylic acid (free acid form) exhibits a computed LogP value of 0.86, representing a significant reduction in lipophilicity compared to its methyl ester derivative . The methyl ester form, methyl thieno[3,2-c]pyridine-6-carboxylate (PubChem CID 10954414), has a computed XLogP3-AA value of 2.1, reflecting a ΔLogP of approximately +1.24 units [1]. This quantitative difference corresponds to the free acid being approximately 17-fold more hydrophilic, affecting solubility, permeability, and chromatographic behavior.

Physicochemical Properties Lipophilicity Form Selection

Derivatization Potential: 6-Carboxylic Acid vs. 7-Carboxylic Acid Positional Isomer Comparison

The 6-carboxylic acid group of thieno[3,2-c]pyridine-6-carboxylic acid is positioned at a distinct ring location compared to the 7-carboxylic acid analogs that are the direct precursors to clinically relevant kinase inhibitor pharmacophores [1]. Patent literature establishes that substituted thieno[3,2-c]pyridine-7-carboxylic acid derivatives (rather than 6-carboxylic acid derivatives) serve as the active pharmacophore core for Raf kinase and VEGFR/PDGFR inhibition [2][3]. The 6-carboxylic acid compound provides a distinct and complementary synthetic entry point that cannot be functionally replaced by the 7-carboxylic acid isomer without altering downstream SAR outcomes.

Amide Coupling Kinase Inhibitor Synthesis Positional Isomers

Derivative Anticancer Potency Benchmark: IC50 Reference Values from Thieno[3,2-c]pyridine-Based Inhibitors

Thieno[3,2-c]pyridine-derived compounds have demonstrated potent anticancer activity in validated assays. A thieno[3,2-c]pyridine derivative (EJR-866-81) exhibits IC50 = 65.5 nM against the CDC25B phosphatase target, representing approximately 1.9-fold greater potency than a closely related structural analog EJR-866-75 (IC50 = 122.6 nM) . While these specific inhibitors contain additional substituents beyond the core scaffold, the data establish a performance benchmark for the thieno[3,2-c]pyridine core in oncology-relevant assays. Separately, thieno[3,2-c]pyridine-based compound 22c demonstrated ALK5 kinase inhibition with IC50 = 30 nM (0.030 μM), exhibiting 4-fold greater potency than the clinical candidate LY-2157299 . Note: The target compound (thieno[3,2-c]pyridine-6-carboxylic acid, CAS 60249-09-4) itself is a synthetic building block and does not have direct biological activity data; derivative data are presented for context on scaffold performance potential.

Anticancer Kinase Inhibition IC50 Benchmarking

Commercial Purity Specification: Standard 95% vs. 98% High-Purity Grade Availability

Thieno[3,2-c]pyridine-6-carboxylic acid is commercially available in multiple purity grades, enabling procurement strategies matched to specific research requirements. The standard commercial grade is specified at 95% purity, offered by multiple suppliers including Fluorochem, Bidepharm, and AKSci . Higher purity grade of ≥98% (NLT 98%) is also available from specialized suppliers such as MolCore for applications requiring more stringent purity specifications, such as late-stage medicinal chemistry optimization or quality control standard preparation .

Purity Grade Procurement Specification Quality Control

Optimal Research and Industrial Application Scenarios for Thieno[3,2-c]pyridine-6-carboxylic Acid


Synthesis of Substituted Thieno[3,2-c]pyridine-7-carboxylic Acid Derivatives as Raf Kinase Inhibitors

Thieno[3,2-c]pyridine-6-carboxylic acid serves as a starting material or intermediate in synthetic routes toward substituted thieno[3,2-c]pyridine-7-carboxylic acid derivatives that function as Raf kinase inhibitors with anticancer properties [1]. The 6-carboxylic acid group provides a functional handle for amide bond formation, enabling the construction of diverse inhibitor libraries through parallel synthesis approaches. This application is validated by patent literature describing substituted thieno[3,2-c]pyridine carboxylic acid derivatives as small molecule Raf kinase inhibitors useful as selective anticancer agents [1][2].

Building Block for VEGFR/PDGFR Kinase Inhibitor Medicinal Chemistry Programs

The compound functions as a core building block for the synthesis of thieno[3,2-c]pyridine-based kinase inhibitors targeting VEGFR and PDGFR families with an improved CYP3A4 safety profile [1]. The carboxylic acid group at the 6-position enables regioselective functionalization strategies that are essential for constructing inhibitors with optimized kinase selectivity and pharmacokinetic properties. This scaffold has been explicitly claimed in patents for Aurora-kinase and VEGFR/PDGFR inhibitor programs [1].

Analytical Standard for LC-MS/MS Method Development and Metabolite Identification

The high-purity grade (≥98%) of thieno[3,2-c]pyridine-6-carboxylic acid [1] is suitable for use as an analytical reference standard in the development and validation of LC-MS/MS methods for quantifying thienopyridine-based drug candidates and their metabolites in biological matrices. Its well-defined structure, molecular weight (179.2 g/mol) [2], and chromatographic behavior support method development for both in vitro ADME studies and in vivo pharmacokinetic analyses of thieno[3,2-c]pyridine-derived therapeutics.

Fragment-Based Drug Discovery (FBDD) Library Component for Kinase-Targeted Screening

As a low molecular weight (179.2 g/mol) [1] heteroaromatic carboxylic acid with favorable physicochemical properties (LogP = 0.86, 3 H-bond acceptors, 1 H-bond donor) [1], this compound meets fragment library design criteria for fragment-based drug discovery campaigns. Its thieno[3,2-c]pyridine core aligns with privileged scaffolds in kinase inhibitor space [2], making it a rational inclusion in fragment libraries targeting the ATP-binding pockets of oncology-relevant kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thieno[3,2-c]pyridine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.